molecular formula C10H18N2S B183669 N,N-Dimethyl-N'-[(3-methyl-2-thienyl)methyl]-1,2-ethanediamine CAS No. 892571-40-3

N,N-Dimethyl-N'-[(3-methyl-2-thienyl)methyl]-1,2-ethanediamine

Cat. No.: B183669
CAS No.: 892571-40-3
M. Wt: 198.33 g/mol
InChI Key: HOQVIAASWUNQTM-UHFFFAOYSA-N
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Description

N,N-Dimethyl-N’-[(3-methyl-2-thienyl)methyl]-1,2-ethanediamine is a chemical compound with the molecular formula C10H18N2S. It is known for its unique structure, which includes a thienyl group, a sulfur-containing heterocycle. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-N’-[(3-methyl-2-thienyl)methyl]-1,2-ethanediamine typically involves the reaction of 3-methyl-2-thiophenemethanol with N,N-dimethylethylenediamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems to control reaction conditions such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-N’-[(3-methyl-2-thienyl)methyl]-1,2-ethanediamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms of the compound .

Scientific Research Applications

N,N-Dimethyl-N’-[(3-methyl-2-thienyl)methyl]-1,2-ethanediamine is used in a variety of scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-N’-[(3-methyl-2-thienyl)methyl]-1,2-ethanediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The thienyl group can participate in various binding interactions, while the diamine moiety can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target molecules, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thienyl-substituted diamines and related heterocyclic compounds. Examples include:

Uniqueness

N,N-Dimethyl-N’-[(3-methyl-2-thienyl)methyl]-1,2-ethanediamine is unique due to the specific positioning of the methyl group on the thienyl ring, which can influence its chemical reactivity and binding interactions. This structural feature can lead to distinct biological activities and applications compared to other similar compounds .

Properties

IUPAC Name

N',N'-dimethyl-N-[(3-methylthiophen-2-yl)methyl]ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2S/c1-9-4-7-13-10(9)8-11-5-6-12(2)3/h4,7,11H,5-6,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOQVIAASWUNQTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CNCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20405977
Record name N~1~,N~1~-Dimethyl-N~2~-[(3-methylthiophen-2-yl)methyl]ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892571-40-3
Record name N~1~,N~1~-Dimethyl-N~2~-[(3-methylthiophen-2-yl)methyl]ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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